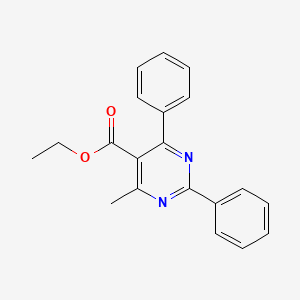
Ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate is a pyrimidine derivative with a molecular formula of C20H18N2O2. This compound is known for its unique structural features, which include a pyrimidine ring substituted with phenyl groups and an ethyl ester functional group.
Preparation Methods
The synthesis of ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps :
Biginelli Condensation: This three-component reaction involves the condensation of an aldehyde, a β-keto ester, and urea to form a dihydropyrimidinone intermediate.
Oxidative Dehydrogenation: The dihydropyrimidinone is then oxidized to form a pyrimidine derivative.
O-Sulfonylation: The hydroxyl group on the pyrimidine ring is sulfonylated to enhance its reactivity.
Suzuki-Miyaura Cross-Coupling: Finally, the sulfonylated pyrimidine undergoes a cross-coupling reaction with a phenylboronic acid derivative to yield this compound.
Chemical Reactions Analysis
Ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: The ester group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium acetate, phenyldiazonium salts, and various photoredox catalysts. The major products formed from these reactions are typically phenyl-extended derivatives and other substituted pyrimidine compounds .
Scientific Research Applications
Ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound and its derivatives are investigated for their potential pharmacological activities, including neuroprotective and anti-inflammatory properties.
Material Science: Its unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in neuroprotective applications, it may inhibit endoplasmic reticulum stress and apoptosis pathways, thereby exerting its effects . The compound’s ability to undergo C–H arylation also highlights its potential to interact with various biological targets through covalent modifications .
Comparison with Similar Compounds
Ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate: This compound has similar structural features but includes a piperazine moiety, which may confer different biological activities.
Triazole-Pyrimidine Hybrids: These compounds combine pyrimidine and triazole rings, offering unique pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the ability to undergo diverse chemical reactions, making it a versatile compound for various applications.
Properties
CAS No. |
80742-17-2 |
|---|---|
Molecular Formula |
C20H18N2O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H18N2O2/c1-3-24-20(23)17-14(2)21-19(16-12-8-5-9-13-16)22-18(17)15-10-6-4-7-11-15/h4-13H,3H2,1-2H3 |
InChI Key |
RVAVWCHBMNDDQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine dihydrochloride](/img/structure/B12940567.png)

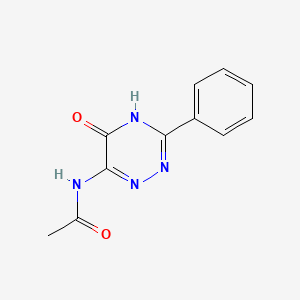
![[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12940589.png)
![4-{[6-(Methylsulfanyl)-9h-purin-9-yl]methyl}benzenesulfonamide](/img/structure/B12940592.png)
![6-{[(2-Chlorophenyl)methyl]sulfanyl}-9-cyclohexyl-9H-purin-2-amine](/img/structure/B12940596.png)
![6-Bromo-5-methoxy-4H-benzo[d]imidazole](/img/structure/B12940597.png)
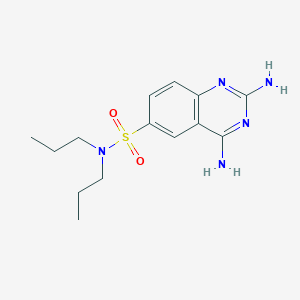
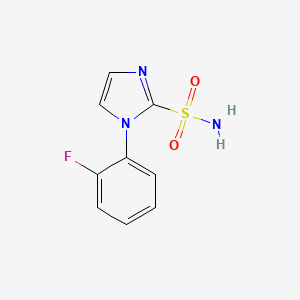
![3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid](/img/structure/B12940621.png)
![13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12940622.png)
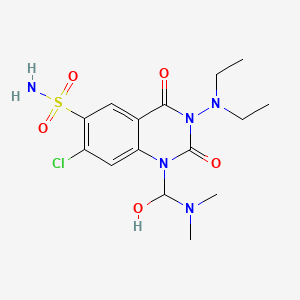
![12-hydroxy-1,10-bis(2-methylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12940636.png)

